5-Methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylic acid
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Overview
Description
5-Methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylic acid is a heterocyclic compound with a fused furo-pyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where a suitable aldehyde or ketone reacts with an amine to form the desired furo-pyridine structure . The reaction conditions typically include acidic catalysts and moderate temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-Methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid: This compound has a similar structure but contains a thiazole ring instead of a furan ring.
4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride: Another similar compound with a thieno ring instead of a furan ring.
Uniqueness
5-Methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylic acid is unique due to its furo-pyridine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H11NO3 |
---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
5-methyl-6,7-dihydro-4H-furo[3,2-c]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H11NO3/c1-10-3-2-7-6(5-10)4-8(13-7)9(11)12/h4H,2-3,5H2,1H3,(H,11,12) |
InChI Key |
XDDTUCKCFCEYAA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)C=C(O2)C(=O)O |
Origin of Product |
United States |
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